Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-29-21(27)18-15-6-4-5-7-16(15)32-20(18)23-17(26)12-31-22-25-24-19(30-22)13-8-10-14(28-2)11-9-13/h8-11H,3-7,12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGXEKVROGOGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that incorporates multiple pharmacophores. The biological activity of this compound is primarily attributed to its oxadiazole moiety, which has been extensively studied for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features an oxadiazole ring linked to a benzo[b]thiophene core, which enhances its biological activity through synergistic effects.
Anticancer Activity
- Mechanisms of Action :
-
Case Studies :
- In a study evaluating various oxadiazole derivatives, compounds similar to the one exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxicity . The presence of specific substituents on the oxadiazole ring was correlated with enhanced anticancer activity.
Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties due to the presence of the thioether and oxadiazole functionalities. Research indicates that compounds containing these moieties have demonstrated significant antibacterial and antifungal activities .
Anti-inflammatory and Analgesic Effects
- Preliminary studies suggest that derivatives containing the oxadiazole ring may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This has been supported by various in vivo models where these compounds reduced inflammation markers significantly .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to several structural features:
| Structural Feature | Biological Significance |
|---|---|
| Oxadiazole Ring | Essential for anticancer activity; interacts with enzymes |
| Thioether Group | Enhances antimicrobial properties |
| Methoxyphenyl Substitution | Increases lipophilicity and cellular uptake |
| Tetrahydrobenzo[b]thiophene | Provides structural rigidity and potential receptor binding |
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed efficacy against various bacterial strains. The oxadiazole ring is particularly noted for enhancing antibacterial activity due to its ability to interact with bacterial enzymes and disrupt cell wall synthesis . -
Anti-inflammatory Effects :
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar thiophene and oxadiazole frameworks have been investigated for their ability to inhibit pro-inflammatory cytokines. This could lead to the development of new therapeutic agents for treating inflammatory diseases . -
Cancer Therapeutics :
There is growing interest in the use of oxadiazole derivatives in cancer treatment. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . this compound may serve as a lead compound for further development in this area.
Material Science Applications
-
Organic Electronics :
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be utilized in organic photovoltaic cells and field-effect transistors due to their charge transport capabilities . -
Polymer Chemistry :
The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Its ability to form strong intermolecular interactions can lead to improved stability and performance in various applications .
Case Studies
Preparation Methods
Cyclization of Cinnamic Acid Derivatives
The tetrahydrobenzo[b]thiophene core is synthesized via cyclization of cinnamic acid derivatives. As reported by, treatment of cinnamic acid with thionyl chloride (SOCl₂) in the presence of dry pyridine yields 3-chloro-2-chlorocarbonylbenzo[b]thiophene (1 ). Subsequent reaction with hydrazine hydrate produces the acid hydrazide 2 (mp 164–166°C, 73% yield), confirmed by IR bands at 3280 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=O).
Esterification and Functionalization
Esterification of the carboxylic acid group is achieved using ethyl chloride or via Steglich esterification with ethyl alcohol and a catalytic acid. The resulting ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is then brominated at the α-position to introduce a reactive site for subsequent acetamido linkage.
Preparation of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole-2-thiol
Hydrazide Formation
4-Methoxybenzoic acid is converted to its hydrazide derivative (3 ) by refluxing with hydrazine hydrate in ethanol. IR analysis reveals N–H stretches at 3140 cm⁻¹ and C=O at 1640 cm⁻¹.
Cyclization to Oxadiazole
The hydrazide 3 undergoes cyclodehydration with phosphorus pentoxide (P₂O₅) in refluxing xylene to form 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (4 ). Key spectral data include:
- IR : 1245 cm⁻¹ (C–O–C), 1610 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 3.85 (s, 3H, OCH₃), 7.05–7.90 (m, 4H, Ar–H).
Coupling of Subunits via Thioacetamido Linker
Synthesis of 2-Bromoacetamido Intermediate
The brominated tetrahydrobenzo[b]thiophene ester is treated with bromoacetyl bromide in dichloromethane (DCM) to yield ethyl 2-(2-bromoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 ).
Nucleophilic Substitution with Oxadiazole-thiol
Compound 5 reacts with 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (4 ) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. The thiolate anion displaces bromide, forming the thioether linkage. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Characterization of the Final Product
Spectroscopic Data
Purity and Yield Optimization
- Yield : 58–62% after column chromatography (silica gel, ethyl acetate/hexane).
- Melting Point : 198–202°C.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Cyclization | P₂O₅, xylene, reflux | 68 | 95 |
| Thiosemicarbazide | POCl₃, DCM, rt | 55 | 90 |
| Coupling | K₂CO₃, DMF, 60°C | 62 | 98 |
Mechanistic Insights and Side Reactions
- Oxadiazole Formation : Cyclization of hydrazides with P₂O₅ proceeds via intermediate acylhydrazide dehydration, forming the oxadiazole ring. Competing thiadiazole formation is suppressed by avoiding sulfur-containing reagents.
- Thioether Coupling : The use of polar aprotic solvents (DMF) enhances nucleophilicity of the thiolate, minimizing disulfide byproducts.
Challenges and Troubleshooting
- Low Yields in Cyclization : Moisture-sensitive conditions (anhydrous xylene) are critical; traces of water lead to hydrolysis of P₂O₅, reducing efficiency.
- Purification Difficulties : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves ester and amide impurities.
Applications and Further Modifications
While the primary focus is synthesis, the structural motifs suggest potential bioactivity. The tetrahydrobenzo[b]thiophene core is associated with lipid metabolism regulation, while the oxadiazole moiety exhibits anticancer properties. Future work may explore:
Q & A
Q. What synthetic methodologies are commonly used to prepare derivatives of this compound, and how can reaction conditions be optimized?
The compound is synthesized via a two-step approach:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole in refluxing toluene yields the intermediate ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
- Step 2 : Knoevenagel condensation with substituted aldehydes (e.g., 4-methoxybenzaldehyde) in the presence of piperidine and acetic acid generates the final product. Reaction optimization involves adjusting solvent polarity, catalyst concentration, and reaction time (5–6 hours for high yields of 72–94%) .
- Purification : Recrystallization with ethanol or methanol is standard .
Q. Which spectroscopic techniques are critical for structural characterization of this compound and its derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹, and C≡N at ~2200 cm⁻¹) .
- NMR : ¹H NMR confirms proton environments (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.5 ppm, methoxy groups at δ 3.8 ppm), while ¹³C NMR verifies carbonyl carbons (δ 160–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituents .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Anticancer Activity : MTT assays using breast cancer (MCF-7) or prostate cancer (PC-3) cell lines, with IC₅₀ calculations .
- Receptor Modulation : Electrophysiology for NMDAR inhibition (e.g., single-channel conductance assays) .
- Antioxidant/Anti-inflammatory : DPPH radical scavenging and COX-2 inhibition assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Modify the 4-methoxyphenyl group on the oxadiazole ring to assess electronic effects (e.g., electron-withdrawing Cl or electron-donating OCH₃) on receptor binding or cytotoxicity .
- Linker Optimization : Replace the thioacetamido group with alternative linkers (e.g., sulfonamide or urea) to evaluate steric and electronic impacts on potency .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to probe ring flexibility and hydrogen-bonding interactions .
Q. How should researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231), incubation times, and solvent controls (DMSO < 0.1%) .
- Metabolic Stability : Test compound stability in liver microsomes to account for discrepancies caused by rapid degradation .
- Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects versus off-target cytotoxicity .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains or tertiary amines) or formulate as nanoparticles .
- Metabolic Resistance : Replace ester groups (e.g., ethyl carboxylate) with amides or heterocycles to reduce hydrolysis by esterases .
- Blood-Brain Barrier Penetration : LogP optimization (target 2–4) via substituent tuning, guided by in silico ADMET predictions .
Q. How can mechanistic studies elucidate the compound’s mode of action (e.g., NMDAR modulation)?
- Single-Channel Recording : Measure conductance changes in GluN1/GluN2A receptors to identify allosteric inhibition mechanisms .
- Calcium Imaging : Quantify Ca²⁺ influx in neuronal cells to correlate receptor inhibition with neuroprotective effects .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., binding to the GluN1 subunit) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
